![molecular formula C17H25NO B4433366 N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B4433366.png)
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide, also known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. It was first approved by the US Food and Drug Administration (FDA) in 2004 and has since become widely used in clinical practice.
Wirkmechanismus
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide binds to the alpha-2-delta subunit of voltage-gated calcium channels, leading to a decrease in calcium influx. This results in a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline. The reduction in neurotransmitter release is thought to be responsible for the analgesic, anxiolytic, and anticonvulsant effects of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate, substance P, and noradrenaline. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has also been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect. In addition, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been shown to reduce the excitability of neurons, which is thought to be responsible for its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in preclinical and clinical settings. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide is also widely available and can be easily obtained. However, there are some limitations to using N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide in lab experiments. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the use of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide in combination with other medications to enhance its therapeutic effects. Another area of interest is the development of more potent and selective alpha-2-delta ligands. Additionally, there is a need for more research on the long-term effects of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide use, particularly in patients with chronic pain or epilepsy.
Conclusion:
In conclusion, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide is a medication that has been extensively studied in both preclinical and clinical settings. It has a well-established mechanism of action and has been shown to be effective in treating neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide, which could lead to the development of more effective treatments for a variety of conditions.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been extensively studied in both preclinical and clinical settings. It has been shown to be effective in treating neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has also been studied for its potential use in treating other conditions such as restless leg syndrome, alcohol withdrawal syndrome, and postoperative pain.
Eigenschaften
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-14-9-11-15(12-10-14)13(2)18-17(19)16-7-5-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBCNRWTWQHPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.